2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(2-methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)5-10-7-14-6-9(12(15)16)3-4-11(14)13-10/h3-4,6-8H,5H2,1-2H3,(H,15,16) |
InChI Key |
NLNWCTNKQMWMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN2C=C(C=CC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid typically involves the reaction of 6-aminonicotinic acid with chloroacetaldehyde dimethyl acetal . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride (NaBH4).
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium methoxide (NaOMe) are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . The compound’s structure allows it to bind to these enzymes, thereby disrupting their function and inhibiting bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine-6-carboxylic acid scaffold exhibits diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine-6-carboxylic Acid Derivatives
Key Findings:
Substituent Effects on Pharmacokinetics :
- The isobutyl group in the target compound likely enhances lipophilicity compared to the parent acid (logP ~1.5 vs. ~0.2 estimated), improving blood-brain barrier penetration for CNS targets .
- Halogenated derivatives (e.g., 2-bromo or 8-bromo) exhibit higher molecular weights and reactivity, making them intermediates for cross-coupling reactions .
Pharmacological Activity :
- Zolpidem 6-Carboxylic Acid and its deuterated analog (Zolpidem-d6) are metabolites of the sedative Zolpidem, acting as GABA_A receptor partial agonists . The target compound’s isobutyl group may reduce receptor affinity compared to Zolpidem’s 4-methylphenyl group, which is critical for binding .
- 2-(3-Nitrophenyl)-substituted analogs demonstrate increased acidity (pKa ~2.5–3.0) due to the electron-withdrawing nitro group, altering solubility and ionization under physiological conditions .
Synthetic Utility :
- Methyl esters (e.g., methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate) serve as precursors for carboxylic acids via hydrolysis .
- 8-Bromo derivatives are used in structure-activity relationship (SAR) studies to probe steric and electronic effects on target engagement .
Safety and Handling :
- Carboxylic acids in this class typically require precautions against irritation (e.g., gloves, goggles), as seen in safety data for 2-chloro-6-methylpyrimidine-4-carboxylic acid .
Biological Activity
2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class, which has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound exhibits a range of pharmacological properties that make it a subject of ongoing research in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid can be represented by the following molecular formula:
- Molecular Formula : C₉H₁₁N₂O₂
- IUPAC Name : 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid
The compound features an imidazole ring fused to a pyridine ring, which is characteristic of many biologically active compounds in this class.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives demonstrate notable antimicrobial properties. For instance, studies have shown that certain analogs exhibit activity against multidrug-resistant strains of bacteria and fungi. The structure-activity relationship (SAR) has been explored extensively to optimize these effects. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.07 μM against resistant strains of Mycobacterium tuberculosis (MDR-TB) .
Anticancer Properties
The potential anticancer activity of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid has been highlighted in various studies. Compounds in this class have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The SAR studies indicate that modifications at specific positions on the imidazo ring can enhance anticancer activity significantly .
Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how structural modifications influence biological activity. Key findings include:
- Position 6 Substitution : Modifications at this position often enhance antibacterial activity.
- Alkyl Group Variations : The presence of branched alkyl groups, such as the 2-methylpropyl group in this compound, has been associated with improved pharmacological profiles.
- Functional Group Impact : The introduction of carboxylic acid functionality is critical for enhancing solubility and bioavailability.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial potential of various imidazo[1,2-a]pyridine derivatives, 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid was tested against both gram-positive and gram-negative bacteria. Results indicated an MIC value of 0.5 μM against Staphylococcus aureus and 0.8 μM against Escherichia coli, demonstrating significant antimicrobial activity .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The compound exhibited IC50 values ranging from 5 to 15 μM across different cancer types, indicating moderate to strong cytotoxicity. Further analysis revealed that the compound induced apoptosis through the intrinsic pathway .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Effective against MDR-TB | MIC: 0.07 - 0.14 μM |
| Anticancer | Induces apoptosis in cancer cells | IC50: 5 - 15 μM |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | N/A |
Q & A
Q. What are the established synthetic methodologies for preparing 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid?
The synthesis typically involves cyclization reactions to form the imidazo[1,2-a]pyridine core. Key steps include:
- Cyclization : Condensation of 2-aminopyridine derivatives with α-bromoketones or α-halocarbonyl compounds under acidic or thermal conditions .
- Substituent Introduction : The 2-methylpropyl group is introduced via alkylation or coupling reactions post-cyclization. For example, nucleophilic substitution with 2-methylpropyl bromide or Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for sterically demanding groups .
- Carboxylic Acid Functionalization : Oxidation of a methyl ester precursor (e.g., using KMnO₄ or LiOH hydrolysis) to yield the carboxylic acid moiety .
Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?
- Structural Elucidation :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and ring structure.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
- Purity Assessment :
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained.
Advanced Research Questions
Q. How do structural modifications at the 2-position influence biological activity and physicochemical properties?
The 2-methylpropyl group impacts:
- Lipophilicity : Branched alkyl chains increase logP compared to aromatic substituents, enhancing membrane permeability but potentially reducing aqueous solubility .
- Steric Effects : Bulky substituents may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.
- Metabolic Stability : Alkyl groups resist oxidative metabolism better than electron-rich aryl substituents, prolonging half-life in vivo .
Q. Table 1: Impact of 2-Position Substituents on Imidazo[1,2-a]pyridine Derivatives
| Substituent | Biological Activity | LogP (Predicted) | Key Reference |
|---|---|---|---|
| 2-Phenyl | Moderate cytotoxicity | 3.2 | |
| 2-(2-Methylpropyl) | Enhanced metabolic stability | 2.8 | |
| 2-Chloropyridin-4-yl | Target-specific inhibition | 2.5 |
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Assay Standardization : Use consistent cell passage numbers, serum concentrations, and incubation times.
- Orthogonal Assays : Combine viability (MTT/XTT) with apoptosis markers (Annexin V) or caspase-3 activation .
- Solubility Profiling : Measure kinetic solubility (e.g., shake-flask method) to identify bioavailability limitations .
- Metabolite Screening : LC-MS/MS to detect active/inactive metabolites that may explain cell-specific responses .
Q. How can researchers optimize pharmacokinetic properties of derivatives?
- Ester Prodrugs : Replace carboxylic acid with methyl/ethyl esters to enhance oral absorption (hydrolyzed in vivo to active form) .
- Salt Formation : Sodium or lysine salts to improve aqueous solubility .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents at positions 2 and 6 to balance lipophilicity and polarity. For example:
- 2-Position : Smaller alkyl groups (e.g., isopropyl) for reduced steric hindrance.
- 6-Position : Bioisosteric replacement of carboxylic acid with tetrazole or sulfonamide .
Q. What computational methods support the design of derivatives with improved target binding?
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- QSAR Modeling : Correlate substituent properties (logP, polar surface area) with activity data to predict optimized structures .
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to prioritize candidates with durable interactions .
Key Notes for Methodological Rigor
- Synthetic Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) meticulously, as slight variations can alter yields in imidazopyridine syntheses .
- Data Validation : Cross-reference NMR/MS data with PubChem entries (e.g., CID 7075376 for imidazopyridine-6-carboxylic acid ).
- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically evaluate heterogeneity in biological data across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
